molecular formula C9H8FNO3 B8645241 2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene CAS No. 118958-80-8

2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene

Cat. No.: B8645241
CAS No.: 118958-80-8
M. Wt: 197.16 g/mol
InChI Key: NBRBTSOZKVSPSK-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene is a useful research compound. Its molecular formula is C9H8FNO3 and its molecular weight is 197.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

118958-80-8

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3

InChI Key

NBRBTSOZKVSPSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Fluoro-4-methoxy-benzaldehyde (10 g) was dissolved in 100 mL of nitromethane along with 5 g of ammonium acetate. The mixture was refluxed for 2 hours. The nitromethane was removed by rotary evaporation and the residue recrystallized from ethanol to give 7.6 g of the expected product. LC-MS showed the product had the expected M+H+ of 198.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-fluoro-4-methoxybenzaldehyde [5.05 g, Intermediate (1)], nitromethane (5.3 mL) and ammonium acetate (6.3 g) in glacial acetic acid (60 mL) is heated at 110° C. for 16 hours, allowed to cool and poured into water (300 mL). The aqueous solution is extracted twice with EtOAc (200 mL). The combined extracts are washed with sodium bicarbonate solution (10%), with water, dried over sodium sulfate and evaporated affording 2-fluoro-1-methoxy-4-(2-nitro-vinyl)benzene [4.2 g, Intermediate (2)]. MS: 198 (M+H); 1H NMR (CDCl3): δ 7.9 (1H, d, J=10 Hz); 7.5 (1H, d, 10 Hz); 7.3 (2H, m); 6.95-7.15 (1H, m); 4 (3H, s).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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